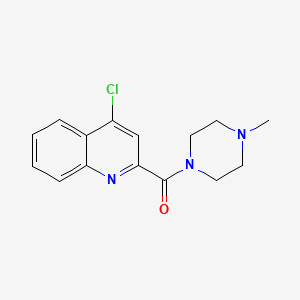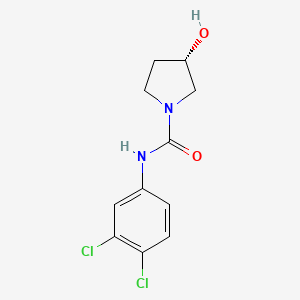
(3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide, also known as JNJ-42165279, is a selective and potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the metabolism of endocannabinoids, which are natural compounds that activate the cannabinoid receptors in the body. The inhibition of FAAH by JNJ-42165279 leads to an increase in endocannabinoid levels, which can have various physiological effects. In
Mecanismo De Acción
(3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide is a potent and selective inhibitor of FAAH, which is responsible for the metabolism of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to the activation of cannabinoid receptors. The activation of these receptors can have various physiological effects, including analgesia, anxiolysis, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to increase the levels of endocannabinoids in the body, leading to the activation of cannabinoid receptors. This activation can lead to analgesia, anxiolysis, and anti-inflammatory effects. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide has several advantages and limitations for lab experiments. One advantage is its selectivity and potency for FAAH inhibition, which allows for specific targeting of the endocannabinoid system. Another advantage is its ability to increase the levels of endocannabinoids in the body, which can have various physiological effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experiments. In addition, this compound has a relatively short half-life, which can limit its duration of action.
Direcciones Futuras
There are several future directions for the study of (3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide. One direction is the investigation of its potential therapeutic applications in humans. Clinical trials are currently underway to evaluate its safety and efficacy in the treatment of anxiety disorders and substance abuse disorders. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to better understand its mechanism of action and its effects on the endocannabinoid system.
Métodos De Síntesis
The synthesis of (3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide involves several steps, starting from the reaction of 3,4-dichlorobenzylamine with ethyl 3-oxobutanoate to form the intermediate 3-(3,4-dichlorophenyl)pyrrolidine-2,5-dione. This intermediate is then reacted with hydroxylamine to form the corresponding oxime, which is subsequently reduced to the amine using sodium borohydride. The final step involves the reaction of the amine with 3-chloropropanoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
(3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in various animal models. It has also been investigated for its potential use in the treatment of anxiety disorders, depression, and substance abuse disorders. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c12-9-2-1-7(5-10(9)13)14-11(17)15-4-3-8(16)6-15/h1-2,5,8,16H,3-4,6H2,(H,14,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGBUIFRURIZLJ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
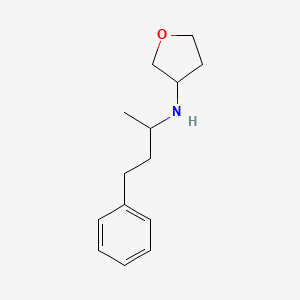
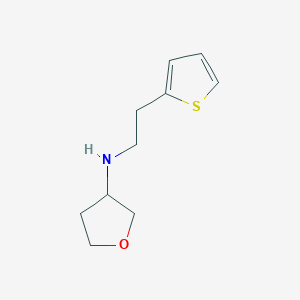

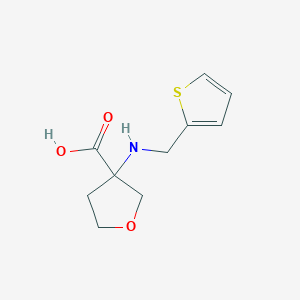
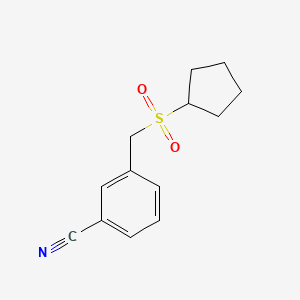

![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
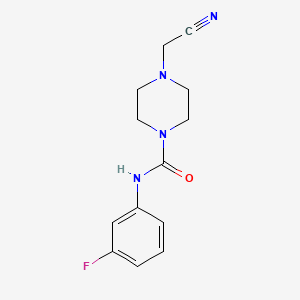
![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
![4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol](/img/structure/B7570307.png)
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)
![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)

